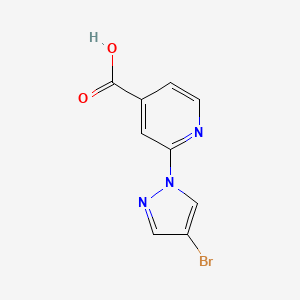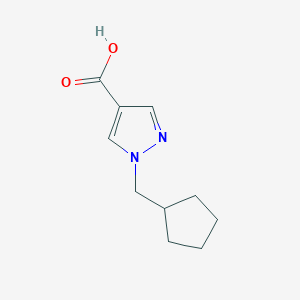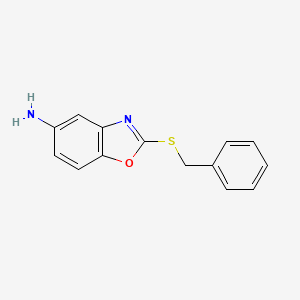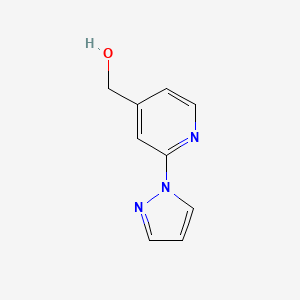
(2-(1H-吡唑-1-基)吡啶-4-基)甲醇
描述
“(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol” is a chemical compound .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol”, has been achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . A Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has also been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Molecular Structure Analysis
The molecular structure of pyrazole-based ligands, such as “(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol”, provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
The chemical reactions involving pyrazole-based ligands have been studied. For example, the ligands were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .科学研究应用
合成和结构表征
合成技术:该化合物已被用于合成复杂的分子结构。例如,三(3-(吡啶-2-基)吡唑)钌(II)和铜(I)之间形成的三股螺旋超分子配合物的合成和X射线晶体结构表明该化合物在创建复杂的分子结构中的作用(Lam等,1997)。这项研究重点介绍了钌(II)配合物和铜在甲醇中的反应,展示了该化合物在形成超分子结构中的多功能性。
结构研究:η5和η6 -环状π-周长烃铂族金属配合物研究提供了对由该化合物衍生的配体形成的配合物的谱学和结构特征的见解。这些配合物是使用钌和铱合成的,揭示了创建多样化的金属有机结构的潜力(Sairem等,2012)。
配位化学和配体行为
配位配合物:关于2,6-双(吡唑基)吡啶和相关配体的合成和配位化学的研究说明了该化合物作为多功能配体的用途。这些研究表明它在形成用于生物传感的发光镧系化合物和具有不寻常热和光化学自旋态跃迁的铁配合物中的应用,表明其在配位化学中的广泛用途(Halcrow,2005)。
材料科学和光物理性质
超级电容器和光响应性:在材料科学中一个值得注意的应用包括构建具有匹配能级的配位聚合物基超级电容器。这项研究强调了该化合物在甲醇存在下在可见光照射下提高容量的作用,展示了其在储能技术中的潜力(Tang等,2018)。
荧光性质:吡唑[3,4-b]噻吩[2,3-e]吡啶衍生物的有效合成和对荧光性质的研究(其中该化合物充当前体)揭示了其在开发荧光材料中的重要性。研究表明一些衍生物表现出蓝光发射,突出了其在创建光学材料中的应用(Yao等,2014)。
未来方向
Pyrazole-based ligands, such as “(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol”, have shown promising results in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . Therefore, they can be used as a model for further developments in catalytic processes relating to catecholase activity .
属性
IUPAC Name |
(2-pyrazol-1-ylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPRICBVQCCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

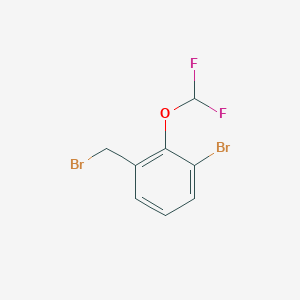
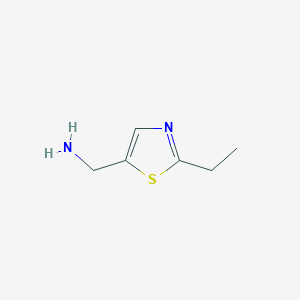
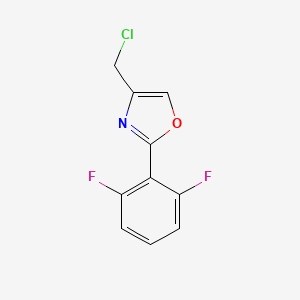
![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)
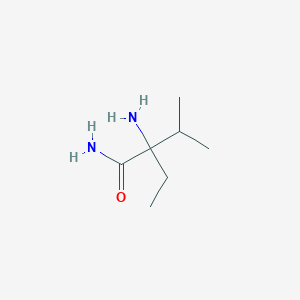
![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)
![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
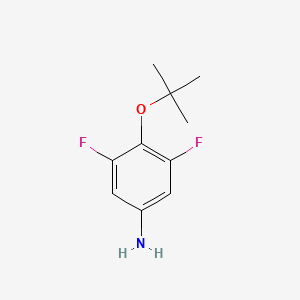
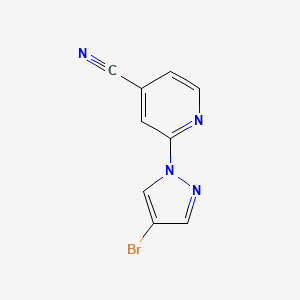
![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
